
1,3-Dichloroisoquinoline-5-sulfonyl chloride
概要
説明
1,3-Dichloroisoquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C9H4Cl3NO2S . It is used in various chemical reactions and is often used in research and development .
Synthesis Analysis
1,3-Dichloroisoquinoline undergoes Pd (PPh 3) 4 catalyzed regioselective coupling with arylboronic acids to afford to 1-aryl-3-chloroisoquinolines . The reaction of amine with 1,3-dichloroisoquinoline has also been studied .Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 4 hydrogen atoms, 3 chlorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The molecular weight of the compound is 296.56 .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it undergoes Pd (PPh 3) 4 catalyzed regioselective coupling with arylboronic acids to afford to 1-aryl-3-chloroisoquinolines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 296.56 . More detailed properties like density, melting point, boiling point, etc., are not available in the search results.作用機序
The mechanism of action of 1,3-Dichloroisoquinoline-5-sulfonyl chloride is not fully understood. However, it is believed to involve the formation of a chlorinated intermediate, which then reacts with the substrate to form the desired product. The reaction is typically catalyzed by an acid, such as hydrochloric acid, and is believed to involve the formation of a covalent bond between the chlorine atom and the substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is known to be highly toxic, and should only be handled with appropriate safety precautions. In addition, it is believed to be a potential mutagen, and should be used with caution in laboratory experiments.
実験室実験の利点と制限
The main advantage of using 1,3-Dichloroisoquinoline-5-sulfonyl chloride in laboratory experiments is its high reactivity, which allows for the synthesis of a wide range of compounds. Additionally, it is relatively inexpensive and easy to obtain. However, it is highly toxic and should be handled with care. In addition, it is a potential mutagen, and should be used with caution in laboratory experiments.
将来の方向性
There are a number of potential future directions for the use of 1,3-Dichloroisoquinoline-5-sulfonyl chloride in scientific research. These include the development of more efficient and cost-effective synthesis methods, the development of more efficient catalysts for the synthesis of various compounds, the development of new applications for this compound, and the development of new methods for the determination of various compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound.
科学的研究の応用
1,3-Dichloroisoquinoline-5-sulfonyl chloride has a wide range of applications in scientific research. It has been used as a reagent for the synthesis of various organic compounds, including amines, nitriles, and thiols. It has also been used as a catalyst in the synthesis of various compounds, including cyclopropanes, cyclobutanes, and cyclopentanes. In addition, it has been used as a reagent for the determination of various compounds, including amino acids, carbohydrates, and lipids.
Safety and Hazards
1,3-Dichloroisoquinoline-5-sulfonyl chloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
特性
IUPAC Name |
1,3-dichloroisoquinoline-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3NO2S/c10-8-4-6-5(9(11)13-8)2-1-3-7(6)16(12,14)15/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAMLDGQQKKPOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(C=C2C(=C1)S(=O)(=O)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101258633 | |
| Record name | 1,3-Dichloro-5-isoquinolinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101258633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
930396-16-0 | |
| Record name | 1,3-Dichloro-5-isoquinolinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930396-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dichloro-5-isoquinolinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101258633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one oxime](/img/structure/B3168470.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid](/img/structure/B3168488.png)
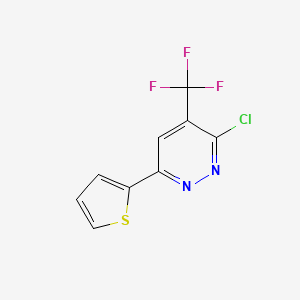
![2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3168490.png)
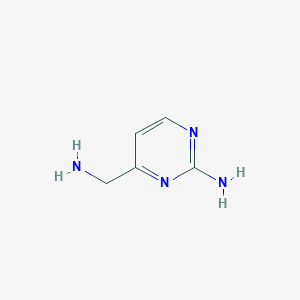

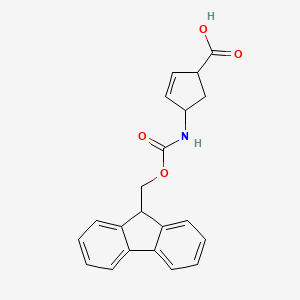

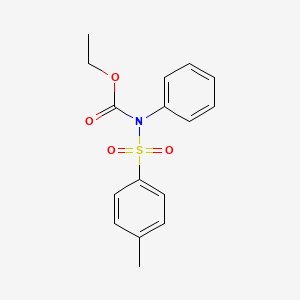
![N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3168533.png)
![2-[N-(benzenesulfonyl)anilino]-N,N-dimethylacetamide](/img/structure/B3168541.png)
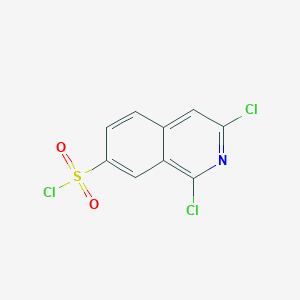
![5,5'-Bis(3,5-dimethylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B3168563.png)